2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
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Overview
Description
2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanoethylation reaction to introduce the cyano group, followed by amide formation to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like sodium cyanide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as hydroxide or amines.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings may interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a different position of the methoxy group.
2-cyano-N-(2,4-dimethylphenyl)-3-(3-hydroxyphenyl)propanamide: Hydroxy group instead of methoxy.
2-cyano-N-(2,4-dimethylphenyl)-3-(3-chlorophenyl)propanamide: Chloro group instead of methoxy.
Uniqueness
2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyano group and the aromatic rings also contributes to its distinct properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-18(14(2)9-13)21-19(22)16(12-20)10-15-5-4-6-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZIOXIBQFDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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